molecular formula C11H12O2S B070884 1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one CAS No. 175203-51-7

1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one

Cat. No.: B070884
CAS No.: 175203-51-7
M. Wt: 208.28 g/mol
InChI Key: PXXNKLZPFBADFO-UHFFFAOYSA-N
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Description

1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one is an organic compound with the molecular formula C11H12O2S It is characterized by the presence of a thienyl group attached to an ethanone moiety, with a hydroxy-methylbutynyl substituent

Preparation Methods

The synthesis of 1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-thiophenecarboxaldehyde and 3-hydroxy-3-methyl-1-butyne.

    Reaction Conditions: The key step involves the coupling of 2-thiophenecarboxaldehyde with 3-hydroxy-3-methyl-1-butyne under basic conditions, often using a base like potassium carbonate in an appropriate solvent such as dimethylformamide.

    Industrial Production: On an industrial scale, the reaction may be optimized for higher yields and purity, involving the use of catalysts and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions but can include oxidized or reduced derivatives and substituted thienyl compounds.

Scientific Research Applications

1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one involves its interaction with molecular targets through its functional groups:

    Molecular Targets: The hydroxy and carbonyl groups can form hydrogen bonds and interact with active sites of enzymes or receptors.

    Pathways Involved: The compound can participate in metabolic pathways involving oxidation-reduction reactions and conjugation with other biomolecules.

Comparison with Similar Compounds

1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one can be compared with similar compounds such as:

    5-(3-Hydroxy-3-methylbut-1-yn-1-yl)nicotinic acid: Similar in having a hydroxy-methylbutynyl group but differs in the presence of a nicotinic acid moiety.

    1,3-bis(3-hydroxy-3-methylbut-1-ynyl)benzene: Contains two hydroxy-methylbutynyl groups attached to a benzene ring.

    But-3-yn-1-ylbenzene: Features a butynyl group attached to a benzene ring, lacking the hydroxy and thienyl functionalities.

Properties

IUPAC Name

1-[5-(3-hydroxy-3-methylbut-1-ynyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c1-8(12)10-5-4-9(14-10)6-7-11(2,3)13/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXNKLZPFBADFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C#CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349798
Record name 1-[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-51-7
Record name 1-[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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